molecular formula C20H22N6 B12226279 2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12226279
M. Wt: 346.4 g/mol
InChI Key: BOOSBCBOLJFAND-UHFFFAOYSA-N
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Description

2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired heterocyclic ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclohexyl-7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and dimethylphenyl groups contribute to its specificity and potency in various applications .

Properties

Molecular Formula

C20H22N6

Molecular Weight

346.4 g/mol

IUPAC Name

4-cyclohexyl-10-(2,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H22N6/c1-13-8-9-17(14(2)10-13)26-19-16(11-22-26)20-23-18(24-25(20)12-21-19)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3

InChI Key

BOOSBCBOLJFAND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCCC5)C

Origin of Product

United States

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